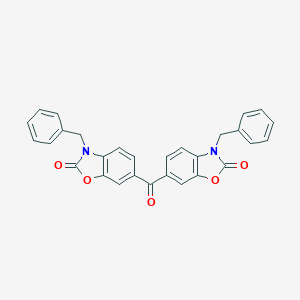
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has several biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful tool for studying these areas of research. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole. One area of research is to further investigate its potential use as a fluorescent probe for detecting metal ions. Another area of research is to study its potential as a fungicide and insecticide in agriculture. Additionally, more research is needed to understand the mechanism of action of the compound and its potential applications in medicine. Further studies are also needed to determine its toxicity and safety in vivo.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with 3-methyl-2-butenethiol in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with acetic anhydride to give the final compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a potential fungicide and insecticide. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
Product Name |
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)8-9-19-14-16-15-13(18-14)11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3 |
InChI Key |
YCCSMYOMZGNIOJ-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)


![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
